molecular formula C21H12Cl2O2 B2482279 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one CAS No. 263365-16-8

6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one

Cat. No. B2482279
CAS RN: 263365-16-8
M. Wt: 367.23
InChI Key: VRKVGHPJYVDCKX-UHFFFAOYSA-N
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Description

Chlorophenols are any organochloride of phenol that contains one or more covalently bonded chlorine atoms . They are produced by electrophilic halogenation of phenol with chlorine .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The structure of similar compounds, such as 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, has been studied . These compounds were synthesized and evaluated for anti-hepatitis B virus (anti-HBV) activities in vitro to explore their structure-activity relationships (SARs) .


Chemical Reactions Analysis

Several laboratory methods for the synthesis of phenols exist, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Physical And Chemical Properties Analysis

Chlorophenols are generally solid at room temperature . They have a strong, medicinal taste and smell .

Scientific Research Applications

Crystal Structure and Molecular Modeling

Research conducted by de Armas et al. (2000) focused on the synthesis and structural characterization of a similar compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate. This study provided insights into the crystal structure and molecular modeling of the compound, which could be relevant for understanding the properties of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one in various applications (Héctor Novoa de Armas et al., 2000).

Spectroscopic Characterization and Quantum Chemical Calculations

Wazzan et al. (2016) conducted a study on molecular structure, spectroscopic characterization, and quantum chemical calculations of closely related compounds. This research could provide valuable data for understanding the spectroscopic and quantum properties of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one, potentially aiding in its scientific research applications (Nuha Wazzan et al., 2016).

Molecular Structure Analysis and Antimicrobial Activity

Sivakumar et al. (2021) explored the molecular structure, vibrational study, and antimicrobial activity of a related compound. The results from this study can be extrapolated to gain insights into the possible antimicrobial applications of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one (C. Sivakumar et al., 2021).

Dielectric Properties in Thin Films

Zeyada et al. (2016) investigated the dielectric properties of thin films of similar compounds. This research might offer insights into the electrical and dielectric properties of 6-Chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one, which could be relevant in electronic or material science applications (H. Zeyada et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds, such as 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, has been studied in the context of anti-HBV activities . Preliminary mechanism study suggested that these compounds could mainly enhance the transcript activity of HBV ENI (enhancer I), EN-II (enhancer II) .

Future Directions

The future directions for research on similar compounds could include further exploration of their structure-activity relationships (SARs), development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

6-chloro-3-(2-chlorophenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2O2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)20(21(24)25-18)15-8-4-5-9-17(15)23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKVGHPJYVDCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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